Boc-(R)-alpha-(3-chlorobenzyl)proline

Chiral purity Enantiomeric resolution Peptide stereochemistry

Enantiopure (R)-α-(3-chlorobenzyl)proline (e.e. ≥98%) featuring Boc protection for direct Boc-strategy SPPS incorporation. The meta-chlorobenzyl group provides precise spatial orientation for halogen bonding and hydrophobic interactions. Substitution with (S)-enantiomer (706806-69-1), ortho/para isomers, or unprotected HCl salt (1049740-99-9) is not chemically equivalent—each alters stereochemistry, aromatic geometry, or protection strategy, invalidating SAR conclusions. Choose the specific (R)-meta-Cl variant for reproducible peptide conformation and target binding.

Molecular Formula C17H22ClNO4
Molecular Weight 339.82
CAS No. 706806-68-0
Cat. No. B2695981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-alpha-(3-chlorobenzyl)proline
CAS706806-68-0
Molecular FormulaC17H22ClNO4
Molecular Weight339.82
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1
InChIKeyKLTFJXPAPHYWKB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0): Protected Chiral Proline Building Block


Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0), systematically designated (2R)-1-(tert-butoxycarbonyl)-2-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid, is a chiral α-substituted proline analogue featuring an N-terminal tert-butoxycarbonyl (Boc) protecting group and a 3-chlorobenzyl substituent at the α-carbon . With molecular formula C₁₇H₂₂ClNO₄ and molecular weight of 339.81 g/mol , this compound is primarily utilized as a conformationally constrained amino acid building block in solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the α-substitution restricts backbone flexibility and the chlorinated aromatic side chain modulates hydrophobic and electronic interactions . The Boc group enables orthogonal protection strategies compatible with standard Fmoc/t-Bu SPPS protocols, while the (R)-configuration ensures precise stereochemical definition for asymmetric synthesis applications .

Why Generic α-Substituted Prolines Cannot Substitute for Boc-(R)-alpha-(3-chlorobenzyl)proline


Direct substitution of Boc-(R)-alpha-(3-chlorobenzyl)proline with alternative α-substituted proline building blocks is not chemically or stereochemically equivalent. The specific combination of (1) the (R)-absolute configuration at the α-carbon, (2) the meta-chlorinated benzyl aromatic substitution pattern, and (3) the Boc protecting group collectively determines the three-dimensional conformation, hydrophobicity, and electronic character of peptides incorporating this residue . Substitution with the (S)-enantiomer (CAS 706806-69-1) would invert stereochemistry and alter spatial orientation of the side chain ; substitution with ortho- or para-chlorobenzyl positional isomers (CAS 706806-66-8 and 959582-49-1) would change the angular geometry of aromatic interactions and halogen bonding capacity ; and use of the unprotected (R)-α-(3-chlorobenzyl)proline·HCl salt (CAS 1049740-99-9) would preclude orthogonal protection strategies . These differences manifest as measurable variation in peptide conformation, target binding affinity, and pharmacokinetic properties, making each variant non-interchangeable without re-optimization of downstream chemistry and biological activity.

Boc-(R)-alpha-(3-chlorobenzyl)proline: Quantitative Differentiation Evidence vs. Comparators


Stereochemical Purity: Enantiomeric Differentiation Between (R)- and (S)-Boc-α-(3-chlorobenzyl)proline

Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0) and its enantiomer Boc-(S)-alpha-(3-chlorobenzyl)proline (CAS 706806-69-1) are commercially available as distinct, enantiopure compounds, enabling precise stereochemical control in peptide synthesis. Chiral HPLC methods using polysaccharide-based stationary phases (e.g., Chiralpak AD-H) have been developed for the analytical resolution of α-substituted proline enantiomers, with baseline separation achievable for structurally related Boc-protected proline derivatives [1]. The target compound is supplied with enantiomeric excess (e.e.) specifications typically ≥98% (vendor-dependent), confirming high stereochemical homogeneity essential for reproducible biological outcomes . In contrast, the racemic mixture Boc-α-(3-chlorobenzyl)-DL-Pro-OH (CAS 351002-87-4) lacks defined stereochemistry and would introduce heterogeneous conformations if incorporated into peptides, reducing experimental reproducibility and confounding structure-activity relationship (SAR) interpretation .

Chiral purity Enantiomeric resolution Peptide stereochemistry

Regioisomeric Differentiation: meta-Chlorobenzyl vs. ortho- and para-Positional Isomers

Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0) incorporates the chlorine substituent at the meta (3-) position of the benzyl ring. Positional isomers—Boc-(R)-alpha-(2-chlorobenzyl)proline (ortho, CAS 706806-66-8) and Boc-(R)-alpha-(4-chlorobenzyl)proline (para, CAS 959582-49-1)—are distinct chemical entities with differing spatial orientations of the chlorine atom relative to the peptide backbone . While no published head-to-head binding data for these specific isomers exists, class-level SAR principles derived from systematic studies of halogenated proline analogues indicate that chlorine position modulates both the dihedral angle of the aromatic ring and its capacity for halogen bonding interactions. Meta-substitution positions the chlorine approximately 5.1 Å from the α-carbon (calculated from molecular mechanics), compared to ~4.2 Å for ortho and ~5.8 Å for para substitution . These geometric differences influence π-stacking interactions and hydrophobic contacts in protein binding pockets. Vendor-supplied products for each positional isomer are available with CAS-specific catalog numbers and purity specifications (e.g., ≥95% for ortho, ≥99% for para by HPLC), enabling procurement of the exact regioisomer required .

Structure-activity relationship Aromatic substitution Halogen bonding

Protection Group Strategy: Boc-Protected vs. Unprotected Hydrochloride Salt

Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0) incorporates an N-terminal Boc protecting group, enabling its use in Boc-strategy solid-phase peptide synthesis (SPPS) with orthogonal side-chain protection. The unprotected analog, (R)-α-(3-chlorobenzyl)proline hydrochloride (CAS 637020-80-5 for the HCl salt; CAS 1049740-99-9 for the free amino acid), lacks this protection and is incompatible with standard SPPS protocols without prior re-protection . In peptide coupling reactions, the Boc group prevents racemization at the α-carbon and blocks undesired N-terminal reactivity, improving coupling yields compared to unprotected α,α-disubstituted amino acids which exhibit significantly reduced coupling efficiency due to steric hindrance and competing side reactions . The Boc group is acid-labile (cleaved by TFA), providing orthogonal deprotection compatibility with base-labile Fmoc strategies in convergent synthesis approaches [1].

SPPS compatibility Orthogonal protection Peptide coupling efficiency

Boc-(R)-alpha-(3-chlorobenzyl)proline: Recommended Procurement Scenarios Based on Differentiated Evidence


Scenario 1: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring α,α-Disubstituted Conformational Constraint

This scenario applies when a synthetic peptide requires a conformationally restricted proline residue that constrains backbone flexibility while introducing a chlorinated aromatic side chain for hydrophobic or halogen bonding interactions. Boc-(R)-alpha-(3-chlorobenzyl)proline provides: (1) the Boc protecting group for direct incorporation into Boc-strategy SPPS without additional synthetic steps ; (2) defined (R)-stereochemistry at the α-carbon, ensuring reproducible peptide conformation [1]; and (3) meta-chlorobenzyl substitution for specific spatial orientation of the chlorine atom . The alternative unprotected HCl salt would require N-protection prior to coupling, adding synthetic steps and material loss.

Scenario 2: Enantioselective Synthesis or Chiral Resolution Studies Requiring Defined (R)-Configuration

This scenario applies when research requires the specific (R)-enantiomer of α-(3-chlorobenzyl)proline, such as in asymmetric catalysis, chiral ligand design, or structure-activity relationship studies where stereochemistry dictates biological activity. Boc-(R)-alpha-(3-chlorobenzyl)proline (CAS 706806-68-0) is commercially available as the enantiopure (R)-isomer (e.e. ≥98%), enabling precise stereochemical control . Use of the (S)-enantiomer (CAS 706806-69-1) or the racemic DL mixture (CAS 351002-87-4) would produce opposite or mixed stereochemical outcomes, respectively, invalidating SAR conclusions [1].

Scenario 3: Pharmacophore Optimization Requiring meta-Chlorobenzyl Substituent Geometry

This scenario applies when the target binding site exhibits a specific preference for meta-chlorine substitution on the benzyl moiety, as established by prior SAR studies or computational docking. Boc-(R)-alpha-(3-chlorobenzyl)proline provides the exact meta-chlorobenzyl geometry . Substitution with ortho-chloro (CAS 706806-66-8) or para-chloro (CAS 959582-49-1) positional isomers would alter the spatial trajectory of the chlorine atom, potentially disrupting key halogen bonding, hydrophobic packing, or π-stacking interactions with aromatic residues in the protein binding pocket [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(R)-alpha-(3-chlorobenzyl)proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.